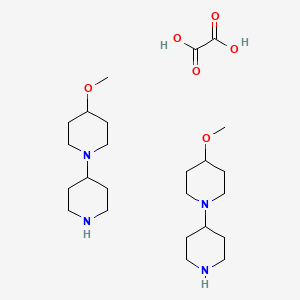
双(4-甲氧基-1,4'-联哌啶); 草酸
描述
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a useful research compound. Its molecular formula is C24H46N4O6 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(4-methoxy-1,4'-bipiperidine); oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxy-1,4'-bipiperidine); oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its bipiperidine structure may enhance binding affinity to neurotransmitter receptors.
- Case Study : Research indicates that derivatives of bipiperidine compounds exhibit significant activity against certain types of cancer and neurodegenerative diseases. For instance, modifications of the bipiperidine structure have been explored for their effects on dopamine receptors, which are crucial in Parkinson's disease treatment.
Catalysis
The compound's unique structure allows it to act as a catalyst in various organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in synthetic organic chemistry.
- Example Reaction : Bis(4-methoxy-1,4'-bipiperidine); oxalic acid has been employed in photoredox catalysis, where it helps in the activation of substrates under light irradiation. This approach has been highlighted in recent studies focusing on sustainable chemistry practices.
Material Science
In material science, this compound is being investigated for its potential use in creating advanced materials with specific mechanical and thermal properties.
- Application : Research has suggested that incorporating bis(4-methoxy-1,4'-bipiperidine); oxalic acid into polymer matrices could enhance their thermal stability and mechanical strength. This could lead to applications in aerospace and automotive industries where material performance is critical.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Neurological disorder treatment | Potential binding to dopamine receptors |
| Catalysis | Organic synthesis via photoredox reactions | Enhances reaction efficiency under light |
| Material Science | Development of advanced polymers | Improved thermal stability and mechanical strength |
生物活性
Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Synthesis
The compound consists of two 4-methoxy-1,4'-bipiperidine units linked through an oxalic acid moiety. The molecular formula is , with a molecular weight of 342.45 g/mol. The synthesis typically involves the reaction of bipiperidine derivatives with methoxy groups followed by the introduction of oxalic acid to form the final product.
The biological activity of bis(4-methoxy-1,4'-bipiperidine); oxalic acid has been linked to its interaction with various neurotransmitter receptors, particularly those involved in cholinergic signaling. Research indicates that it exhibits significant selectivity for vesicular acetylcholine transporters (VAChT) over sigma receptors, which may suggest a role in modulating cholinergic neurotransmission .
In Vitro Studies
In vitro studies have demonstrated that bis(4-methoxy-1,4'-bipiperidine); oxalic acid shows promising activity against certain cancer cell lines. For instance, its derivatives have been evaluated for their cytotoxic effects on human breast cancer cells, showing IC50 values in the low micromolar range .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |
Case Studies
- Neuroprotective Effects : A study assessed the neuroprotective effects of bis(4-methoxy-1,4'-bipiperidine); oxalic acid in models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved neuronal survival rates .
- Antimicrobial Activity : Another investigation explored its antimicrobial properties against various bacterial strains. The compound displayed significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus .
Pharmacokinetics
Pharmacokinetic studies reveal that bis(4-methoxy-1,4'-bipiperidine); oxalic acid has favorable absorption characteristics with moderate bioavailability. Its metabolic profile suggests that it is primarily metabolized in the liver, with a half-life conducive for therapeutic applications .
属性
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAMIRJVSABCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















